molecular formula C8H10N2O2 B024561 Methyl 2-(pyridin-2-ylamino)acetate CAS No. 100377-28-4

Methyl 2-(pyridin-2-ylamino)acetate

Cat. No. B024561
CAS RN: 100377-28-4
M. Wt: 166.18 g/mol
InChI Key: IROXMQZTWZZQLR-UHFFFAOYSA-N
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Description

“Methyl 2-(pyridin-2-ylamino)acetate” is a synthetic compound with the chemical formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol .


Synthesis Analysis

This compound can be synthesized by reacting 2-amino pyridine with ethyl chloro acetate and KOH . The resulting ethyl 2-(pyridin-2-ylamino)acetate can then undergo various reactions to form different derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(pyridin-2-ylamino)acetate” was determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The organic molecules occupy general positions and comprise an essentially flat perimidine system and the pyridyl ring .


Chemical Reactions Analysis

“Methyl 2-(pyridin-2-ylamino)acetate” can undergo various chemical reactions to form different derivatives . For example, it can react with hydrazine hydrate to give 2-(pyridin-2-ylamino)acetohydrazide . It can also react with different aromatic aldehydes to form various substituted arylidine derivatives .


Physical And Chemical Properties Analysis

“Methyl 2-(pyridin-2-ylamino)acetate” is a liquid at room temperature .

Scientific Research Applications

Antibacterial Activity

Methyl 2-(pyridin-2-ylamino)acetate has been used in the synthesis of new complexes with copper to enhance antibacterial activity . The novel ligand was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid . The complexes were found to inhibit antibacterial activity, indicating potential applications in the development of new antimicrobial agents .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests potential applications in the treatment of fibrotic diseases .

Synthesis of Heterocyclic Compounds

Methyl 2-(pyridin-2-ylamino)acetate can be used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of these compounds .

Opto-Electronic Applications

Glycine Methyl Ester Hydrochloride, a related compound, has been used to grow an optical bulk single crystal . The material exhibited great structural perfection and blue fluorescence emission, suggesting potential applications in opto-electronic devices .

Hydrolysis of Phosphinates and Phosphonates

Glycine, N-2-pyridinyl-, methyl ester (9CI) can be used in the hydrolysis of phosphinates and phosphonates . This process is important in the preparation of phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds .

Synthesis of Pyrimidine Derivatives

Methyl 2-(pyridin-2-ylamino)acetate can be used in the synthesis of pyrimidine derivatives . These derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

“Methyl 2-(pyridin-2-ylamino)acetate” is classified as a dangerous substance . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

properties

IUPAC Name

methyl 2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROXMQZTWZZQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561920
Record name Methyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyridin-2-ylamino)acetate

CAS RN

100377-28-4
Record name Methyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(pyridin-2-yl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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